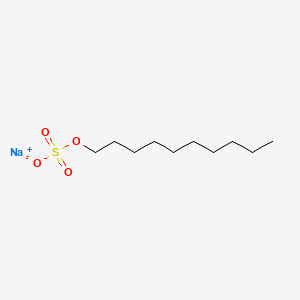

Sodium decyl sulfate

Descripción general

Descripción

Sodium decyl sulfate: is an anionic surfactant with the chemical formula CH₃(CH₂)₉OSO₃Na. It is commonly used as a dispersing, wetting, and emulsifying agent in various industrial applications, including the production of gypsum boards, fire-fighting foams, carpet and upholstery cleaners, and latex manufacture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of decanol (a ten-carbon alcohol) with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce this compound .

Industrial Production Methods: The industrial production of this compound follows the same basic synthetic route but on a larger scale. The continuous sulfation process ensures high efficiency and consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Sodium decyl sulfate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions to form corresponding alcohols or amine derivatives.

Oxidation Reactions: In the presence of strong oxidizing agents like potassium permanganate (KMnO₄), this compound can be oxidized to produce decanoic acid and sulfuric acid.

Reduction Reactions: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form decanol and sodium sulfate.

Major Products Formed:

Substitution: Decanol, amine derivatives

Oxidation: Decanoic acid, sulfuric acid

Reduction: Decanol, sodium sulfate

Aplicaciones Científicas De Investigación

Industrial Applications

1.1. Cleaning Agents

Sodium decyl sulfate is utilized as a surfactant in various cleaning products due to its excellent wetting and emulsifying properties. It is commonly found in:

- Carpet and Upholstery Cleaners: Enhances the removal of dirt and stains.

- Fire-Fighting Foams: Aids in the formation of stable foams that suppress flames.

- All-Purpose Cleaners: Provides effective cleaning for various surfaces.

1.2. Construction Chemicals

In the construction industry, this compound is employed in the production of gypsum boards. Its dispersing properties help in achieving a uniform mixture, which is crucial for the structural integrity of building materials .

1.3. Oil Recovery

this compound is used in enhanced oil recovery processes, where it acts as a surfactant to reduce interfacial tension between oil and water, facilitating the extraction of crude oil from reservoirs .

Laboratory Applications

2.1. Chromatography

this compound has applications in ion pair chromatography and micellar electrokinetic capillary chromatography. It helps in separating compounds based on their interactions with the surfactant micelles, improving resolution and efficiency in analytical procedures .

2.2. Protein Analysis

In biochemistry, this compound is used similarly to sodium dodecyl sulfate (SDS) for protein denaturation during electrophoresis (SDS-PAGE). It disrupts non-covalent interactions within proteins, allowing for size-based separation during analysis .

Emulsion Polymerization

This compound plays a significant role in emulsion polymerization processes, where it acts as an emulsifier to stabilize polymer dispersions. This application is critical in producing latex paints and coatings that require uniform particle distribution .

4.1. Toxicological Studies

Research has indicated that this compound can induce oxidative stress in aquatic organisms like planarians (Dugesia japonica). Studies showed increased activities of antioxidant enzymes when exposed to varying concentrations of this compound, highlighting its potential ecological impact .

4.2. Skin Penetration Studies

A study examining the penetration of this compound into human skin demonstrated that prolonged exposure leads to increased absorption due to surfactant-induced damage to skin barriers. This finding is significant for cosmetic formulations containing this compound .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Cleaning Products | Carpet cleaners, fire-fighting foams | Effective dirt removal and foam stability |

| Construction Chemicals | Gypsum board production | Uniform mixture for structural integrity |

| Oil Recovery | Enhanced oil extraction | Reduces interfacial tension |

| Laboratory | Ion pair chromatography, protein analysis | Improved separation and resolution |

| Emulsion Polymerization | Latex paint production | Stabilizes polymer dispersions |

Mecanismo De Acción

Sodium decyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and dispersion of particles. The compound interacts with lipid molecules in cell membranes, disrupting their structure and leading to increased permeability. This mechanism is particularly useful in applications such as cleaning and emulsification .

Comparación Con Compuestos Similares

Sodium tetradecyl sulfate: This compound has a fourteen-carbon chain and is used in medical applications, particularly in sclerotherapy for treating varicose veins.

Uniqueness of Sodium Decyl Sulfate: this compound is unique due to its ten-carbon chain, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a wetting and dispersing agent in various industrial applications .

Actividad Biológica

Sodium decyl sulfate (SDS) is an anionic surfactant that has garnered attention due to its diverse biological activities. This article explores the biological effects of SDS, focusing on its impact on enzyme activity, cellular processes, and its applications in molecular biology.

This compound is a surfactant with a long hydrophobic tail (decyl group) and a sulfate head group, which contributes to its amphiphilic nature. This structure allows it to interact with various biological molecules, including proteins and lipids.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : SDS has been shown to affect enzyme kinetics and stability. For example, studies indicate that SDS acts as a mixed-type inhibitor for certain enzymes, reducing their catalytic efficiency significantly at higher concentrations .

- Cell Lysis and Protein Solubilization : It is widely used in molecular biology for cell lysis and solubilizing proteins, facilitating the extraction of nucleic acids and proteins from cells .

- Impact on Microbial Activity : Research has demonstrated that SDS can inhibit microbial fermentation processes. In one study, the presence of SDS at low concentrations inhibited the aerobic production of carbon dioxide by yeast, indicating its potential as a microbial growth inhibitor .

Enzyme Activity Studies

A significant study focused on the effect of SDS on γ-glutamyltranspeptidase (BlrGGT) from Bacillus licheniformis. The findings revealed:

- Concentration-Dependent Inhibition : The enzyme's activity was drastically reduced by approximately 90% at 6 mM SDS. Native polyacrylamide gel electrophoresis showed dissociation of the enzyme into subunits at concentrations above 2 mM .

- Conformational Changes : The Far-UV CD spectrum analysis indicated that increasing SDS concentrations led to significant conformational changes in the enzyme, affecting its functionality.

Microbial Fermentation Studies

In an investigation into the effects of SDS on yeast fermentation:

- Inhibition Rates : At concentrations up to 0.02 M, SDS inhibited carbon dioxide production by about 40%, demonstrating its potential as an inhibitor in fermentation processes .

Case Study 1: Baculovirus Activity

A study explored the use of SDS in extracting baculoviruses from infected cadavers. The results showed that:

- Optimal Concentration for Extraction : A concentration of 1% SDS was found to provide the best balance between extraction efficiency and preservation of viral biological activity, while higher concentrations significantly decreased activity .

Case Study 2: Protein Refolding

SDS is also utilized in protein refolding protocols. Comparisons between SDS and other detergents revealed that while SDS effectively solubilizes proteins, it can also lead to irreversible denaturation if not managed properly. This highlights the importance of concentration control in experimental applications .

Summary Table of Biological Activities

Propiedades

Número CAS |

142-87-0 |

|---|---|

Fórmula molecular |

C10H22NaO4S |

Peso molecular |

261.34 g/mol |

Nombre IUPAC |

sodium;decyl sulfate |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

Clave InChI |

IFWQJLOEDLBVJO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

142-87-0 |

Descripción física |

Liquid; WetSolid |

Pictogramas |

Flammable; Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.